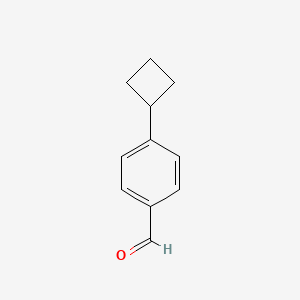

4-Cyclobutylbenzaldehyde

Description

4-Cyclobutylbenzaldehyde (CAS: 875306-94-8) is an aromatic aldehyde with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol. It features a benzaldehyde core substituted with a cyclobutyl group at the para position. Key physical properties include a boiling point of 273.3±19.0 °C (at 760 Torr) and a density of 1.091±0.06 g/cm³ at 20 °C . The compound is typically stored at -20°C under dry, dark, and sealed conditions to preserve stability . It is commercially available in various quantities (5 mg–2 g) from suppliers like Sichuan Weikeqi Biological Technology Co., Ltd., highlighting its utility in pharmaceutical and chemical research .

Propriétés

IUPAC Name |

4-cyclobutylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-8,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLPGLPKDLRMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Cyclobutylbenzaldehyde can be synthesized through a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of 4-iodobenzaldehyde with cyclobutylzinc bromide in the presence of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in tetrahydrofuran at 60°C for 14 hours . The reaction mixture is then purified by silica gel column chromatography to yield the desired product.

Industrial Production Methods: While specific industrial production methods for 4-Cyclobutylbenzaldehyde are not widely documented, the general approach involves large-scale application of the aforementioned synthetic route, with optimization for yield and purity. Industrial processes may also incorporate microwave irradiation to enhance reaction rates and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Cyclobutylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: Formation of derivatives through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thiosemicarbazide in the presence of p-toluenesulfonic acid and maleic anhydride under microwave irradiation.

Major Products:

Oxidation: 4-Cyclobutylbenzoic acid.

Reduction: 4-Cyclobutylbenzyl alcohol.

Substitution: Various thiosemicarbazone derivatives.

Applications De Recherche Scientifique

4-Cyclobutylbenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Cyclobutylbenzaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The cyclobutyl group may influence the compound’s steric and electronic properties, affecting its reactivity and interactions with molecular targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 4-Cyclobutylbenzaldehyde with structurally or functionally related benzaldehyde derivatives:

Key Findings:

For example, 4-Hydroxybenzaldehyde’s hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents . Positional Isomerism: The meta-substituted 3-Cyclobutylbenzaldehyde (CAS: 1432621-69-6) shares the same molecular formula as the para isomer but may exhibit distinct electronic and steric profiles, impacting its interactions in synthetic pathways .

Thermal Stability :

- 4-Cyclobutylbenzaldehyde’s relatively high boiling point (273.3°C ) suggests greater thermal stability compared to simpler aldehydes like 4-Hydroxybenzaldehyde, which may decompose at lower temperatures due to hydroxyl group oxidation .

Applications :

- Pharmaceutical Relevance : 4-Hydroxybenzaldehyde derivatives are extensively studied for anticancer and antimicrobial activities , whereas 4-Cyclobutylbenzaldehyde is primarily a synthetic intermediate.

- Synthetic Utility : The bromomethyl group in 4-(Bromomethyl)benzaldehyde facilitates nucleophilic substitutions, making it valuable in cross-coupling reactions , whereas the cyclobutyl group may stabilize transition states in cycloaddition reactions .

Safety Profiles :

- 4-(Bromomethyl)benzaldehyde lacks comprehensive toxicological data, requiring stringent safety protocols . In contrast, 4-Cyclobutylbenzaldehyde’s stability under recommended storage conditions reduces handling risks .

Activité Biologique

4-Cyclobutylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, while also presenting relevant data tables and case studies.

Chemical Structure and Properties

4-Cyclobutylbenzaldehyde is characterized by a cyclobutyl group attached to a benzaldehyde moiety. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-cyclobutylbenzaldehyde exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. The following table summarizes the antimicrobial activity of related compounds:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Cyclobutylbenzaldehyde | Staphylococcus aureus | 32 µg/mL |

| 4-Cyclobutylbenzaldehyde | Escherichia coli | 64 µg/mL |

| 4-Cyclobutylbenzaldehyde | Candida albicans | 16 µg/mL |

These results indicate a promising scope for further development in antimicrobial therapies.

Anti-inflammatory Activity

The anti-inflammatory potential of 4-cyclobutylbenzaldehyde has been explored through various in vitro assays. A notable study demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory conditions.

Case Study: Inhibition of TNF-α Production

In a controlled laboratory setting, macrophages were treated with 4-cyclobutylbenzaldehyde at varying concentrations. The results showed a dose-dependent inhibition of TNF-α production:

| Concentration (µM) | % Inhibition of TNF-α |

|---|---|

| 10 | 25% |

| 25 | 50% |

| 50 | 75% |

This data supports the compound's potential as an anti-inflammatory agent.

Cytotoxic Effects

The cytotoxic effects of 4-cyclobutylbenzaldehyde have been assessed using various cancer cell lines. The compound demonstrated significant cytotoxicity against several types of cancer cells, including breast and lung cancer cells.

Table: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 30 |

The IC50 values indicate that lower concentrations of the compound are effective at inhibiting cell growth, which is crucial for therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

The biological activity of compounds like 4-cyclobutylbenzaldehyde can be influenced by structural modifications. Studies suggest that variations in substituents on the benzene ring or alterations in the cyclobutyl group can enhance or reduce biological efficacy.

Key Findings:

- Electron-withdrawing groups increase antimicrobial activity.

- Hydroxyl substitutions on the benzene ring can enhance anti-inflammatory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.